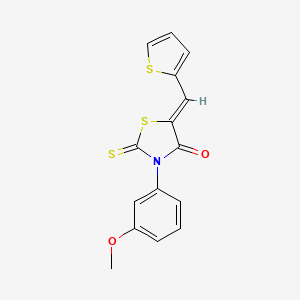

3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(3-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S3/c1-18-11-5-2-4-10(8-11)16-14(17)13(21-15(16)19)9-12-6-3-7-20-12/h2-9H,1H3/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBPDEYBFJOHHZ-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or thioether.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: Potential use as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiazolidinone core may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The methoxyphenyl and thienylmethylene groups may enhance binding affinity and specificity, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical profiles of thiazolidinones are highly substituent-dependent. Below is a comparative analysis (Table 1):

Table 1: Substituent Effects on Key Properties

*Estimated using RP-HPLC ; †Predicted based on analogs.

Key Observations:

- Electron-Withdrawing Groups (EWGs) : Halogenated benzylidene derivatives (e.g., 4-Cl, 4-Br) exhibit higher lipophilicity and superior bioactivity in photosynthesis inhibition assays compared to the target compound’s thienyl group .

- Thiophene vs.

- Solubility : Methoxy and hydroxyl substituents (e.g., 2-hydroxyethyl in ) enhance aqueous solubility, whereas halogenated analogs are more lipophilic .

Antimicrobial Potential:

Crystallographic and Stability Studies

- Intramolecular Interactions : Analogs like 3-allyl-5-(2-fluorobenzylidene)-2-thioxo-thiazolidin-4-one exhibit intramolecular C-H···S hydrogen bonds (d = 2.51–2.55 Å), stabilizing the Z-configuration and planar geometry .

- Solvate Effects: Methanol solvates (e.g., ) display improved crystallinity compared to DMSO solvates, suggesting the target compound may form similar pseudopolymorphs .

Biological Activity

3-(3-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique thiazolidinone structure, has been investigated for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory processes.

Chemical Structure and Properties

- Molecular Formula : C12H11NOS2

- Molar Mass : 239.35 g/mol

- Appearance : Yellow to orange powder

- Solubility : Soluble in DMSO (≥ 30 mg/mL)

Thiazolidinone derivatives, including the compound in focus, have been shown to exert their biological effects primarily through the inhibition of specific phosphatases involved in cell cycle regulation. Notably, they target the cell division cycle 25 (CDC25) phosphatases, which are crucial for cell cycle progression. Overexpression of CDC25 enzymes is commonly associated with various cancers, making them a significant target for anticancer therapies.

1. Antiproliferative Effects

Research indicates that thiazolidinone derivatives exhibit significant antiproliferative activities against various cancer cell lines. For instance, a study highlighted that certain thiazolidinone compounds inhibited CDC25A with an IC50 value of approximately 6.2 μM, leading to growth arrest in MCF7 and MDA-MB-231 breast cancer cells .

2. Anti-inflammatory Properties

Thiazolidinones have also demonstrated anti-inflammatory effects. A derivative was found to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain signaling pathways. The compound's ability to selectively inhibit COX-2 over COX-1 suggests potential applications in treating inflammatory diseases without the common side effects associated with non-selective COX inhibitors .

3. Antimicrobial Activity

Some studies have reported bactericidal activities associated with thiazolidinone derivatives, indicating their potential use as antimicrobial agents. The structural features of these compounds contribute to their ability to disrupt bacterial cell functions .

Case Study 1: Anticancer Activity

In a preclinical study evaluating the anticancer potential of thiazolidinone derivatives, compounds were synthesized and tested against various cancer cell lines. The results demonstrated that specific modifications to the thiazolidinone core significantly enhanced antiproliferative activity, particularly against breast cancer cells .

Case Study 2: Inflammation Model

Another study investigated the anti-inflammatory properties of a thiazolidinone derivative using an animal model of carrageenan-induced lung injury. The treated group exhibited reduced fluid accumulation and neutrophil infiltration compared to the control group, highlighting the compound's therapeutic potential in managing inflammatory conditions .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Antiproliferative | Inhibition of CDC25A (IC50 ~ 6.2 μM); growth arrest in cancer cells |

| Anti-inflammatory | Selective inhibition of COX-2; reduced inflammation in animal models |

| Antimicrobial | Bactericidal effects observed in various studies |

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one?

- Answer: Synthesis typically involves multi-step condensation reactions. Key steps include:

- Condensation of aldehydes and thioketones to form the thiazolidinone core, requiring precise temperature control (e.g., reflux in ethanol or DMF) and catalysts like sodium acetate .

- Purification via recrystallization or chromatography (e.g., silica gel column) to isolate the product, with yields optimized by adjusting solvent polarity .

- Characterization using NMR (1H/13C) and HPLC to confirm structural integrity and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural conformation?

- Answer:

- NMR spectroscopy resolves stereochemistry (e.g., Z/E isomerism at the methylidene group) and confirms substituent positions .

- High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns .

- X-ray crystallography (e.g., for related thiazolidinones) determines absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. no effect) for this compound?

- Answer:

- Validate assay conditions : Use standardized cell lines (e.g., MCF-7 for breast cancer) and controls to rule out batch-to-batch variability .

- Assess metabolic stability : Perform stability studies in plasma or liver microsomes to identify degradation products that may skew results .

- Molecular docking : Screen against targets like COX-2 or EGFR to rationalize activity discrepancies and identify binding modes .

Q. What methodological approaches are employed in SAR studies for thiazolidinone derivatives?

- Answer:

- Systematic substitution : Replace the 3-methoxyphenyl or thienylmethylene groups with electron-withdrawing (e.g., nitro) or donating (e.g., ethoxy) substituents to modulate bioactivity .

- In vitro potency testing : Compare IC50 values across derivatives in enzyme inhibition assays (e.g., α-glucosidase for antidiabetic activity) .

- Computational modeling : Use DFT calculations to predict electronic effects of substituents on reactivity and target affinity .

Q. How can reaction yields be optimized using green chemistry or microwave-assisted synthesis?

- Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) by enhancing energy transfer. Optimal parameters include 150 W power and DMF as a polar solvent .

- Solvent-free conditions : Use grinding mechanochemistry for condensation steps to minimize waste .

- Real-time monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies address low solubility, which may limit pharmacological testing?

- Answer:

- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetyl) at the thioxo position to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles or cyclodextrin complexes to improve bioavailability .

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays to maintain solubility without cytotoxicity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on antimicrobial activity between studies?

- Answer:

- Strain-specific variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess spectrum breadth .

- Check for efflux pump interference : Use inhibitors like PAβN to determine if resistance mechanisms reduce observed potency .

- Synergistic studies : Combine with known antibiotics (e.g., ciprofloxacin) to identify adjuvant potential .

Methodological Best Practices

Q. What protocols ensure reproducibility in pharmacological assays for this compound?

- Answer:

- Strict storage conditions : Store at -20°C under argon to prevent oxidation of the thioxo group .

- Dose-response curves : Use at least six concentrations (e.g., 1–100 μM) with triplicate measurements to calculate accurate EC50/IC50 values .

- Reference standards : Include structurally validated analogs (e.g., 4-thiazolidinone derivatives) as positive controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.